Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L 826141 involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
L 826141 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels.
Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase 4.
Mechanism of Action
L 826141 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By inhibiting this enzyme, L 826141 increases the levels of cAMP within cells, which in turn modulates various signaling pathways. This leads to the downregulation of cytokine production and an overall anti-inflammatory effect .
Comparison with Similar Compounds
L 826141 is unique in its high selectivity and potency as a phosphodiesterase 4 inhibitor. Similar compounds include:
Rolipram: Another phosphodiesterase 4 inhibitor with similar effects but different chemical structure.
Roflumilast: A clinically approved phosphodiesterase 4 inhibitor used to treat chronic obstructive pulmonary disease. Compared to these compounds, L 826141 has shown a more selective inhibition profile and higher potency in certain assays.
Properties
CAS No. |
491869-01-3 |
---|---|
Molecular Formula |
C25H19F10NO4 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C25H19F10NO4/c1-13-12-36(38)9-8-15(13)10-18(16-4-7-19(39-21(26)27)20(11-16)40-22(28)29)14-2-5-17(6-3-14)23(37,24(30,31)32)25(33,34)35/h2-9,11-12,18,21-22,37H,10H2,1H3 |
InChI Key |
QJLFNDIEDQOREP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(3,4-bis-difluoromethoxyphenyl)-2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-ethyl)-3-methylpyridine-1-oxide L-826,141 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.